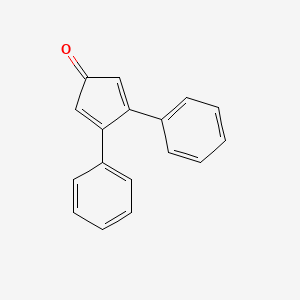

3,4-Diphenylcyclopenta-2,4-dien-1-one

Description

3,4-Diphenylcyclopenta-2,4-dien-1-one is a cyclopentadienone derivative characterized by two phenyl substituents at positions 3 and 4 of the cyclopentadienone ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and polymers. Its conjugated dienone structure enables participation in Diels-Alder reactions and other cycloadditions, making it valuable for constructing complex polycyclic frameworks . Derivatives of this compound have demonstrated anticancer activity, with modifications such as alkylation or bromination enhancing pharmacological or material properties .

Properties

CAS No. |

6287-64-5 |

|---|---|

Molecular Formula |

C17H12O |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3,4-diphenylcyclopenta-2,4-dien-1-one |

InChI |

InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

XICDBYFHENQNGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Aldol Condensation with Benzil and 1,3-Diphenylacetone

The most widely reported method involves a double aldol condensation between benzil (1,2-diphenylethanedione) and 1,3-diphenylacetone (dibenzyl ketone) in the presence of a strong base.

Procedure:

- Reactants : Equimolar quantities of benzil (5.0 mmol) and 1,3-diphenylacetone (5.0 mmol) are dissolved in ethanol (15–40 mL).

- Base : Aqueous potassium hydroxide (3.56 M, 1.4 mL) or solid KOH (20 mol%) is added to the mixture.

- Conditions : The reaction is heated to 70–80°C under reflux for 30–45 minutes.

- Workup : The product precipitates upon cooling, is filtered, and recrystallized from ethanol or methanol.

Key Observations:

- Solvent Influence : Ethanol is preferred due to its ability to dissolve both reactants and facilitate enolate formation.

- Base Selection : KOH outperforms NaOH in minimizing side reactions, such as over-oxidation.

- Temperature Control : Prolonged heating above 80°C leads to decomposition, reducing yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing processing time from hours to minutes.

Procedure:

- Reactants : Benzil (5.0 mmol) and 1,3-diphenylacetone (5.0 mmol) are mixed with triethylene glycol (1 mL).

- Catalyst : Benzyl trimethyl ammonium hydroxide (40% in methanol, 10 drops) is added as a phase-transfer catalyst.

- Microwave Conditions : Irradiation at 50% power (300 W) for 2 minutes.

- Workup : The product is cooled, diluted with methanol, and filtered.

Advantages:

Solid-Phase Transfer Catalysis (PTC)

Green chemistry approaches utilize PTC to minimize solvent waste.

Mechanistic Insights

The reaction proceeds via a stepwise enolate formation and conjugate addition:

- Enolate Generation : KOH deprotonates 1,3-diphenylacetone, forming a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks benzil’s carbonyl carbon, forming a β-hydroxy ketone intermediate.

- Dehydration : Base-mediated elimination of water yields the α,β-unsaturated cyclopentadienone.

Critical Factors :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Classical Aldol | Ethanol, KOH, 80°C, 45 min | 84–92 | Moderate |

| Microwave | Triethylene glycol, PTC, 300 W | 74–82 | 2 min |

| Solid-Phase PTC | Solvent-free, KOH, grinding | 79–85 | 5 min |

Applications and Derivatives

3,4-Diphenylcyclopenta-2,4-dien-1-one serves as a precursor for:

- Iron Tricarbonyl Complexes : Reacts with Fe₂(CO)₉ in toluene to form catalytically active (cyclopentadienone)iron compounds.

- Nanographenes : Undergoes Diels-Alder reactions with acetylenes to construct dendritic polyphenylenes.

- Pharmaceutical Intermediates : Used in synthesizing tetraphenylthiosemicarbazones with antimicrobial activity.

Challenges and Optimization Strategies

- Purification Difficulties : The product’s low solubility in polar solvents necessitates recrystallization from ethanol/water mixtures.

- Byproduct Formation : Over-condensation products are mitigated by strict stoichiometric control.

- Scale-Up Limitations : Microwave and PTC methods are more scalable than classical reflux.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form diketones or quinones under strong oxidizing conditions.

Reduction: Reduction reactions can convert it into the corresponding cyclopentadienone derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of diketones or quinones.

Reduction: Formation of cyclopentadienone derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3,4-Diphenylcyclopenta-2,4-dien-1-one (C17H12O) is a tetrasubstituted cyclopentadienone with various applications in chemical synthesis and therapeutic research .

IUPAC Name: this compound

InChI: InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H

InChIKey: XICDBYFHENQNGT-UHFFFAOYSA-N

SMILES: C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3

Scientific Research Applications

- Diels-Alder Reactions: this compound can be used in Diels-Alder reactions with maleimide to synthesize new dicarboximides, which have significant anticancer and immunomodulatory activities . It can also be used in Diels-Alder reactions with tetrathiafulvalene to prepare naphthalene, fluoranthene, and fluorenone derivatives .

- Synthesis of Dendritic Polyphenylene: It is used in the layer-by-layer synthesis of giant dendritic polyphenylenes . For example, it reacts with 3‐m‐(triisopropylsilylethynyl)phenyl‐2,4,5‐triphenylcyclopenta‐2,4‐dien‐1‐one to extend a HPB core radially .

- Povarov Reaction: Cyclopentadienones, including tetrasubstituted ones, can be used in the Povarov reaction to prepare quinoline compounds .

- Ligands in Organoruthenium Complexes: It is used as a ligand in organoruthenium complexes, influencing their utility in the racemization of chiral amines . The electronic nature of the tetraphenylcyclopentadienone ligand affects the balance between reactivity and selectivity in racemization catalysis .

- Synthesis of Terbium Complexes: It can be used as a ligand to synthesize new terbium(III) complexes .

Therapeutic Applications

- Anticancer Activity: Derivatives of dicarboximides synthesized using this compound exhibit cytotoxicity against human leukemia (K562, MOLT4) and cervical cancer (HeLa) cells . These derivatives induce apoptosis in K562 cells and upregulate proapoptotic genes .

- Anti-inflammatory and Antitumor Properties: 2,5-bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one, a derivative, is noted as a potential therapeutic agent due to its anti-inflammatory and antitumor properties .

Mechanism of Action

The mechanism of action of 3,4-diphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one

- Structure : Ethyl groups at positions 2 and 5 instead of hydrogen.

- Properties : Enhanced lipophilicity compared to the parent compound, improving solubility in organic solvents.

- Applications : Used to synthesize succinimide derivatives with potent anticancer activity against leukemia and cervical cancer cells .

Key Data :

Property Value/Observation Source Molecular Weight 342.4 g/mol (estimated) Reactivity Undergoes cycloaddition with maleimide

2,5-Bis(4-bromophenyl)-3,4-diphenylcyclopenta-2,4-dienone

- Structure : Bromine atoms added to para positions of the phenyl groups at C2 and C3.

- Applications : Intermediate in polymer synthesis, particularly for sulfonated poly(arylene ether) membranes used in ion-exchange applications .

- Key Data: Property Value/Observation Source CAS No. 54523-24-9 Stability >98% purity (HPLC)

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-enone

- Structure : Hydroxy and methyl substituents at C4 and C2/C5, respectively.

- Applications: Not explicitly reported, but structural similarities suggest utility in medicinal chemistry or catalysis .

Functional Analogs with Dienone Moieties

5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD)

- Structure: A diarylpentanoid with multiple hydroxyl groups.

- Properties: Exhibits superior bioavailability and antinociceptive activity compared to curcuminoids.

- Applications : Analgesic agent in experimental models of pain .

- Comparison : Unlike 3,4-diphenylcyclopenta-2,4-dien-1-one, DHHPD’s hydroxyl groups enhance its interaction with biological targets but reduce thermal stability .

(2E,4E)-1-(7-Ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one

Reactivity Trends

- Electron-Deficient Dienes : The parent compound and its brominated derivative are electron-deficient, facilitating Diels-Alder reactions. Ethyl/methyl substituents slightly enhance electron density, altering reaction kinetics .

Q & A

Q. What are the recommended synthetic methodologies for 3,4-Diphenylcyclopenta-2,4-dien-1-one, and how can reaction conditions be optimized?

Synthesis typically involves Diels-Alder reactions or oxidative dimerization of substituted cyclopentadienones. For example, dimerization of intermediates under controlled temperatures (e.g., 80–100°C) in inert atmospheres (argon/nitrogen) can yield the target compound. Catalytic systems, such as cobalt complexes (e.g., [CoCp₂]), may facilitate isomerization or stabilization of reactive intermediates . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., toluene or dichloromethane) to improve yield. Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is standard.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR in CDCl₃. Key signals include aromatic protons (δ 7.2–7.5 ppm) and cyclopentadienone protons (δ 6.7–7.0 ppm). Coupling constants (e.g., J = 18.5 Hz for geminal protons) confirm spatial arrangements .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Compare bond lengths (e.g., C=O ~1.21 Å) and dihedral angles with density functional theory (DFT) calculations .

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS) for halogenated analogs (e.g., 2,5-bis(4-bromophenyl) derivatives) as a precautionary guide. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders; store in airtight containers under inert gas. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can this compound be applied in photochemical or coordination chemistry studies?

- Photochemical Reactivity: Investigate [2+2] or [4+2] cycloadditions under UV light. Monitor reaction progress using UV-Vis spectroscopy (λmax ~300–400 nm for conjugated dienones).

- Coordination Chemistry: Explore its use as a ligand for transition metals (e.g., Pd, Ag) in catalytic systems. Synthesize complexes via reflux in THF with metal precursors (e.g., AgNO₃), and characterize using cyclic voltammetry to assess redox activity .

Q. What methodologies are suitable for evaluating its potential pharmacological activity?

Adopt experimental animal models of nociception (e.g., hot-plate test, acetic acid-induced writhing). Prepare solutions in DMSO/saline (≤1% DMSO) and administer intraperitoneally. Compare latency times or writhing counts between treated and control groups. For mechanistic studies, measure inflammatory markers (e.g., TNF-α, IL-6) via ELISA .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?

- Data Reconciliation: Re-optimize DFT parameters (e.g., B3LYP/6-31G*) to include solvent effects (PCM model) and compare with experimental NMR shifts.

- Dynamic Effects: Consider temperature-dependent conformational changes via variable-temperature NMR (VT-NMR) or molecular dynamics simulations. Cross-validate crystallographic torsion angles with computational models .

Q. What advanced techniques can probe its interactions with surfaces or nanomaterials?

- Microspectroscopic Imaging: Use atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on silica or polymer surfaces.

- Surface-Enhanced Raman Spectroscopy (SERS): Immobilize the compound on gold nanoparticles to amplify vibrational modes and study orientation-dependent interactions .

Q. How can its stability under oxidative or thermal stress be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.